Cas no 346701-12-0 (1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine])

1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] is a protected spirocyclic indole derivative featuring a Boc (tert-butoxycarbonyl) group at the 1'-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling further functionalization. The 5-chloro substitution on the indole moiety offers reactivity for cross-coupling or nucleophilic substitution reactions. Its rigid spirocyclic structure contributes to conformational constraint, which is valuable in medicinal chemistry for modulating receptor binding affinity. The product is typically employed in research settings for the synthesis of bioactive molecules.
1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] structure
346701-12-0 structure
Product Name:1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
CAS No:346701-12-0
MF:C17H21ClN2O3
MW:336.813243627548
CID:293139
PubChem ID:45789694
Update Time:2025-10-18

1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] Chemical and Physical Properties

Names and Identifiers

    • 1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
    • Spiro[3H-indole-3,4'-piperidine]-1'-carboxylicacid, 5-chloro-1,2-dihydro-2-oxo-, 1,1-dimethyle...
    • Spiro[3H-indole-3,4'-piperidine]-1'-carboxylicacid, 5-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester
    • tert-butyl 5-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
    • tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
    • 346701-12-0
    • CS-0161821
    • FT-0645627
    • tert-Butyl5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
    • 2103402-31-7
    • DTXSID40671950
    • SCHEMBL23648571
    • 1`-BOC-5-CHLORO-1,2-DIHYDRO-2-OXO-SPIRO[3H-INDOLE-3,4`-PIPERIDINE]
    • tert-Butyl 5-chloro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
    • AKOS015836943
    • DS-10570
    • A874899
    • MFCD10566053
    • 5-chloro-1,2-dihydro-2-oxo-spiro[3h-indole-3,4'-piperidine]-1'-carboxylic acid 1,1-dimethylethyl ester
    • SB66116
    • MDL: MFCD10566053
    • Inchi: 1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21)
    • InChI Key: RNXZBWKYWNTRSG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C1(C(N2)=O)CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 336.12400
  • Monoisotopic Mass: 336.124
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6A^2
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.3
  • Boiling Point: 501.5°C at 760 mmHg
  • Flash Point: 257.1°C
  • Refractive Index: 1.596
  • PSA: 58.64000
  • LogP: 3.63670

1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] Pricemore >>

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1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] Suppliers

Amadis Chemical Company Limited
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(CAS:346701-12-0)1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
Order Number:A874899
Stock Status:in Stock
Quantity:1g/0.25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:44
Price ($):782.0/313.0
Email:sales@amadischem.com

1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] Related Literature

Additional information on 1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

Introduction to 1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] (CAS No. 346701-12-0)

1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by the CAS number 346701-12-0, belongs to a class of spirocyclic molecules that exhibit promising biological activities. The presence of both indole and piperidine moieties in its structure imparts distinct pharmacophoric features, making it a valuable scaffold for drug discovery and development.

The molecular structure of 1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] is characterized by a spirocyclic core formed by the fusion of an indole ring with a piperidine ring. This spiro arrangement introduces conformational rigidity, which can be advantageous in optimizing binding interactions with biological targets. Additionally, the compound features a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of the indole ring, which is commonly employed in peptide synthesis and medicinal chemistry to enhance stability during further functionalization.

The 5-Chloro substituent on the indole ring is another critical feature that influences the compound's reactivity and biological activity. Chloro groups are known to modulate electronic properties and can participate in hydrogen bonding or π-stacking interactions with biological targets. In recent years, spirocyclic compounds have been extensively studied for their potential in treating various diseases, including neurological disorders, cancer, and infectious diseases. The structural motif of 1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] aligns well with this trend, as it combines elements that are frequently observed in bioactive molecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the spirocyclic core of 1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] can effectively interact with enzymes and receptors involved in critical biological pathways. For instance, preliminary docking studies have indicated potential binding affinity with enzymes such as kinases and proteases, which are often targeted in anticancer therapies. The Boc protecting group also provides a handle for further derivatization, allowing chemists to explore diverse analogs with tailored pharmacological profiles.

The synthesis of 1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the spirocyclic core, followed by functional group modifications such as chlorination and Boc protection. Advances in synthetic methodologies have made it possible to access complex structures like this one with greater efficiency and scalability. For example, transition-metal-catalyzed reactions have been employed to facilitate key bond-forming steps, reducing reaction times and improving overall yields.

In the realm of drug discovery, 1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] represents an intriguing lead compound that warrants further exploration. Its unique structural features make it a versatile scaffold for designing novel therapeutics. Researchers are particularly interested in its potential as an intermediate for developing small-molecule inhibitors targeting neurological disorders. The spirocyclic framework is known to mimic natural product scaffolds that exhibit potent biological activities against diseases such as Alzheimer's and Parkinson's. Moreover, the presence of both indole and piperidine moieties suggests potential interactions with neurotransmitter receptors.

Emerging evidence from preclinical studies indicates that derivatives of this compound may possess significant therapeutic benefits. For instance, modifications at the 5-Chloro position have been shown to enhance binding affinity to specific protein targets while maintaining favorable pharmacokinetic properties. Additionally, the Boc protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex derivatives without compromising structural integrity. These attributes make 1'-Boc-5-Chloro-1,2-dihydro-2-oxyospiro[3H-indole]-3,-4'--pyperidine (CAS No. 346701–12–0) a valuable asset in medicinal chemistry libraries.

The future direction of research on this compound includes exploring its mechanism of action through biochemical assays and animal models. By elucidating how it interacts with biological targets at a molecular level, scientists can gain insights into its therapeutic potential and identify ways to optimize its efficacy. Furthermore, 1'--Boc--5--Chlor--0--12--dihydr--02--oxospiro[31ndol--34'--pyperidin may serve as a starting point for developing combination therapies that synergize with existing treatments or address multidrug resistance phenomena.

In conclusion, 1'--Boc--5--Chlor--0--12--dihydr--02--oxospiro[31ndol--34'--pyperidin (CAS No.. 346701–12–0) is a structurally intriguing compound with significant pharmaceutical promise.. Its unique combination of pharmacophoric elements positions it as a promising candidate for further development.. As research progresses, 1'--Boc–5–Chlor–0–12–dihydr–02–oxospiro[31ndol–34'–pyperidin holds great potential not only as an intermediate but also as a lead molecule for novel therapeutics targeting various diseases.. The continued exploration of its chemical space will undoubtedly contribute valuable insights into drug design..

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(CAS:346701-12-0)1'-Boc-5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
A874899
Purity:99%/99%
Quantity:1g/0.25g
Price ($):782.0/313.0
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